Structural Uniqueness and Synthetic Versatility via Orthogonal Reactive Handles
This compound provides two distinct, orthogonal reactive sites—the aniline nitrogen and the aryl chloride—that enable sequential diversification in a way not possible with non-chlorinated analogs like 4-{[3-(trifluoromethyl)phenyl]thio}aniline (CAS 339104-66-4). The presence of the chlorine atom ortho to the amino group allows for chemoselective transformations; the aniline can be acylated or alkylated while leaving the chloride available for subsequent palladium-catalyzed cross-coupling reactions, a strategy that is precluded in the non-chlorinated comparator . This feature reduces the need for protection/deprotection steps, streamlining synthetic routes and improving overall yield potential [1].
| Evidence Dimension | Number of orthogonal reactive sites for sequential functionalization |
|---|---|
| Target Compound Data | Two (primary amine and aryl chloride) |
| Comparator Or Baseline | 4-{[3-(trifluoromethyl)phenyl]thio}aniline (CAS 339104-66-4): One (primary amine only) |
| Quantified Difference | The target compound possesses an additional, orthogonal aryl chloride reactive handle. |
| Conditions | Chemical structure analysis; synthetic planning context |
Why This Matters
For procurement in a discovery chemistry setting, this dual functionality translates to a more versatile building block capable of generating greater structural diversity from a single starting material, potentially accelerating SAR exploration.
- [1] US Patent 4,331,817. Process for the preparation of 4-arylthioanilines. Issued May 25, 1982. View Source
